

Mass Spectrometry Fragmentation Patterns of Benzisoxazole Acetic Acids

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Compound of Interest

Compound Name: *6-Fluoro-1,2-benzisoxazole-3-acetic acid*
Cat. No.: *B7451378*

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A Technical Comparison Guide for Structural Elucidation

Executive Summary

Benzisoxazole acetic acids, specifically 1,2-benzisoxazole-3-acetic acid, represent a critical class of synthetic auxins and pharmaceutical intermediates. Their structural similarity to natural auxins (Indole-3-acetic acid, IAA) and isomeric benzoxazoles poses a significant analytical challenge. This guide details the mass spectrometry (MS) fragmentation behaviors that distinguish the benzisoxazole scaffold, focusing on the lability of the isoxazole N-O bond and characteristic decarboxylation pathways.

Experimental Configuration

To achieve reproducible fragmentation data, the following LC-MS/MS protocol is recommended. This workflow is designed to maximize ionization efficiency for acidic moieties while preserving labile ring structures prior to collision-induced dissociation (CID).

Liquid Chromatography Parameters

- Column: C18 Reverse Phase (e.g., 2.1 mm x 100 mm, 1.7 μ m particle size).[1][2]
- Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI+; pH buffer for ESI-).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.

Mass Spectrometry Settings (ESI)

The acidic side chain makes Negative Ion Mode (ESI-) the preferred detection method for sensitivity, while Positive Ion Mode (ESI+) provides richer structural data regarding ring stability.

Parameter	Negative Mode (ESI-)	Positive Mode (ESI+)	Rationale
Capillary Voltage	2.5 - 3.0 kV	3.5 - 4.0 kV	Prevent discharge in negative mode.
Cone Voltage	20 V	30 V	Lower voltage in ESI- prevents in-source decarboxylation.
Source Temp	150°C	150°C	Standard desolvation.
Collision Energy	10 - 25 eV	15 - 35 eV	Higher energy required in ESI+ to break aromatic rings.

Fragmentation Mechanics & Pathways[3][4]

Negative Ion Mode (ESI-)

In negative mode, the molecule forms the deprotonated ion $[M-H]^-$ (m/z 176). The fragmentation is dominated by the stability of the carboxylate group.

- Decarboxylation (Primary Pathway): The most abundant transition is the loss of CO_2 (44 Da). [3]

- Transition: m/z 176 → m/z 132.
- Mechanism:[4][5] Charge migration from the carboxylate to the methylene carbon, stabilizing as a benzylic-type anion.
- Ring Cleavage (Secondary Pathway): Unlike the stable indole ring in IAA, the 1,2-benzisoxazole ring contains a weak N-O bond. High collision energy can cleave this bond, often leading to a cyanophenol-type fragment (m/z 119) via loss of the side chain and rearrangement.

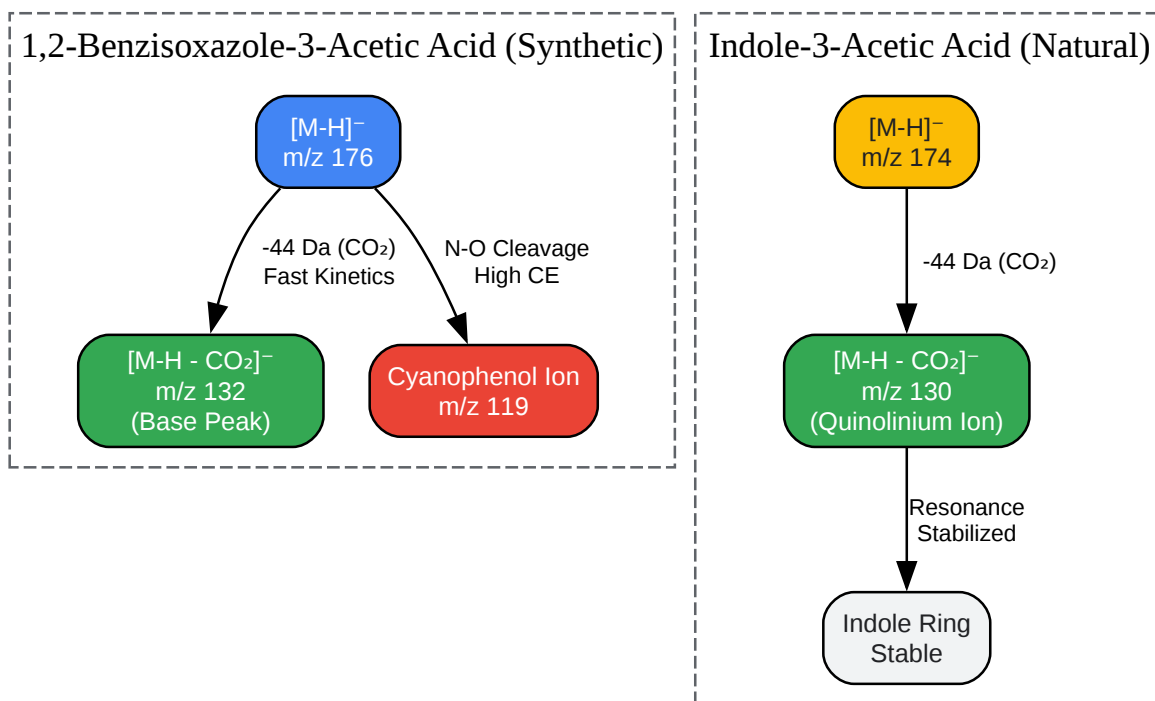
Positive Ion Mode (ESI+)

Protonation occurs on the nitrogen atom, yielding $[M+H]^+$ (m/z 178).

- Loss of Water: A characteristic "ortho effect" or acid dehydration leads to $[M+H - H_2O]^+$ (m/z 160).
- Isoxazole Ring Opening: The protonated N-O bond is highly labile. Cleavage often results in the loss of CO (28 Da) or rearrangement to form benzoxazole isomers.

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways for 1,2-benzisoxazole-3-acetic acid compared to its natural analogue, Indole-3-acetic acid.



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Caption: Comparative fragmentation tree (ESI- mode) highlighting the N-O bond instability in benzisoxazoles vs. the stable indole core.

Comparative Profiling: Benzisoxazole vs. Alternatives

Distinguishing 1,2-benzisoxazole-3-acetic acid from its isomers (benzoxazoles) and functional analogues (indoles) is critical in drug metabolism and agricultural residue analysis.

Feature	1,2-Benzisoxazole-3-AA	Indole-3-Acetic Acid (IAA)	Benzoxazole-2-AA
Precursor Ion (ESI-)	m/z 176	m/z 174	m/z 176
Primary Fragment	m/z 132 (Loss of CO ₂)	m/z 130 (Loss of CO ₂)	m/z 132 (Loss of CO ₂)
Diagnostic Fragment	m/z 119 (Cyanophenol)	m/z 103 (Styrene-like)	m/z 63 (Ring degradation)
Ring Stability	Low (N-O bond weak)	High (Aromatic Indole)	Moderate
Key Differentiator	N-O cleavage requires lower energy than C-C or C-N cleavage.	Formation of stable Quinolinium ion (m/z 130).	Isomerization often required for fragmentation.

Mechanistic Insight

- The "N-O" Weakness: The 1,2-benzisoxazole scaffold contains a characteristic N-O bond. Under CID conditions, this bond breaks more readily than the C-N bonds in benzoxazoles or indoles. This often results in "scrambling" or rearrangement ions that are unique to this isomer.
- Isomer Differentiation: While Benzoxazole-2-acetic acid also has a precursor of m/z 176, its fragmentation pathway typically retains the oxazole ring integrity longer than the isoxazole isomer, or yields different low-mass fingerprints (e.g., m/z 63 vs m/z 119).

References

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